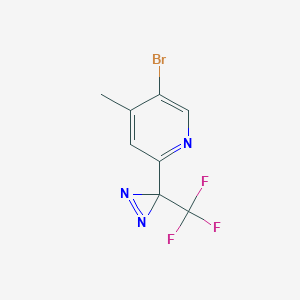
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
描述
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a useful research compound. Its molecular formula is C8H5BrF3N3 and its molecular weight is 280.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a heterocyclic compound known for its unique structural features, including a diazirine moiety that imparts significant biological activity. This compound is primarily studied for its applications in molecular biology, particularly as a photoreactive probe for investigating protein-DNA interactions.
Chemical Structure and Properties
The molecular formula of this compound is C8H5BrF3N3, and it has a molecular weight of 280.04 g/mol. The presence of the trifluoromethyl group enhances its reactivity, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H5BrF3N3 |
| CAS Number | 2231673-13-3 |
| Molecular Weight | 280.04 g/mol |
| Unique Features | Photoreactive diazirine moiety |
The diazirine group in this compound is known for its photochemical reactivity, allowing it to form covalent bonds with nearby biomolecules upon UV irradiation. This property makes it an effective tool for studying complex biological systems, particularly in elucidating protein-DNA interactions and mapping protein surfaces.
Biological Activity
Research indicates that this compound exhibits notable biological activity:
Case Study 1: Protein-DNA Interaction Studies
In a study examining the interactions between proteins and DNA, researchers utilized this compound as a photoreactive probe. Upon UV activation, the compound successfully labeled specific amino acid residues within the protein, allowing for detailed mapping of the interaction sites. This study highlighted the compound's utility in understanding complex biological interactions at a molecular level.
Case Study 2: Drug Target Identification
Another investigation focused on using this compound to identify novel drug targets within cancer cells. By employing the photoreactive properties of the diazirine moiety, researchers were able to covalently attach the compound to potential target proteins, facilitating subsequent identification and characterization through mass spectrometry.
Research Findings
Recent studies have documented various aspects of the biological activity of compounds similar to this compound:
- Stability Under Light Exposure : Research comparing the stability of modified trifluoromethylaryl diazirines indicated that while exposure to ambient light can lead to degradation, certain modifications enhance stability, thus preserving their reactivity for longer periods .
- Antiproliferative Activity : Related compounds have demonstrated significant antiproliferative effects against pancreatic cancer cell lines with IC50 values in the low micromolar range, indicating potential therapeutic applications .
属性
IUPAC Name |
5-bromo-4-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-2-6(13-3-5(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFIEKCGFANDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















